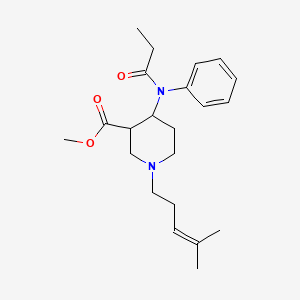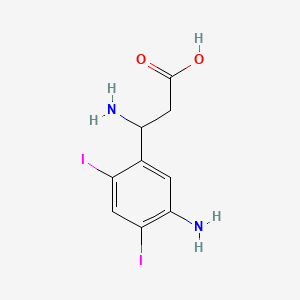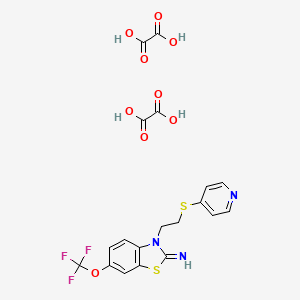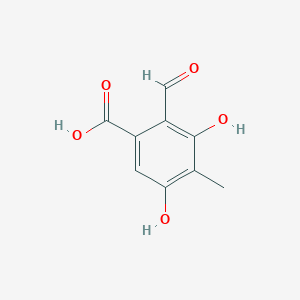
Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride is a complex organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride typically involves multiple steps, including the formation of the piperazine ring and the introduction of the chlorophenyl and thiazolyl-ethyl groups. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines or through the use of piperazine as a starting material.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives and appropriate coupling reactions.
Introduction of the Thiazolyl-Ethyl Group: This can be achieved through the use of thiazole derivatives and appropriate alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antihistamine, antipsychotic, and antidepressant.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelmintic and in the synthesis of various pharmaceuticals.
1-(4-Chlorophenyl)piperazine: A derivative with similar structural features, known for its use in medicinal chemistry.
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Uniqueness
Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride is unique due to the combination of the chlorophenyl and thiazolyl-ethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
89663-39-8 |
|---|---|
Fórmula molecular |
C18H27Cl4N3S2 |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
5-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-ethylsulfanyl-4-methyl-1,3-thiazole;trihydrochloride |
InChI |
InChI=1S/C18H24ClN3S2.3ClH/c1-3-23-18-20-14(2)17(24-18)8-9-21-10-12-22(13-11-21)16-6-4-15(19)5-7-16;;;/h4-7H,3,8-13H2,1-2H3;3*1H |
Clave InChI |
WRWKBGDABLTQKI-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC(=C(S1)CCN2CCN(CC2)C3=CC=C(C=C3)Cl)C.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


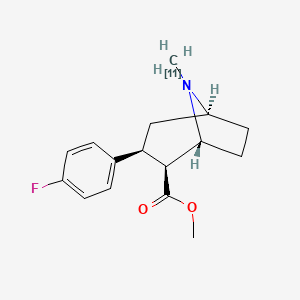


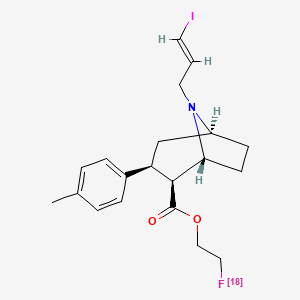
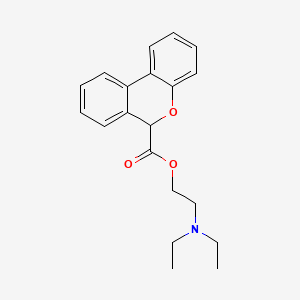
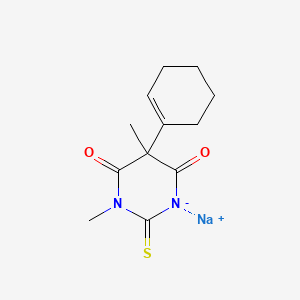

![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)

